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molecular formula C13H15F2NO4 B8292898 Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate

Cat. No. B8292898
M. Wt: 287.26 g/mol
InChI Key: MOSKUVOXKDZQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434690B2

Procedure details

At RT, 0.5 ml of TFA was added to a solution of 36 mg (0.125 mmol) of methyl 4-[(tert-butoxycarbonyl)amino]-2,6-difluorobenzoate in 1 ml of dichloromethane, and the mixture was stirred at RT for 30 min. The reaction mixture was then concentrated under reduced pressure and the residue was co-evaporated repeatedly with dichloromethane and toluene and dried under reduced pressure. The crude product was used for the next step without purification. Yield: 24 mg (quant.)
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC([NH:15][C:16]1[CH:25]=[C:24]([F:26])[C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:18]([F:27])[CH:17]=1)=O)(C)(C)C>ClCCl>[NH2:15][C:16]1[CH:17]=[C:18]([F:27])[C:19]([C:20]([O:22][CH3:23])=[O:21])=[C:24]([F:26])[CH:25]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
36 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=C(C(=O)OC)C(=C1)F)F
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was used for the next step without purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=CC(=C(C(=O)OC)C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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